3-(4-Trifluoromethyl-benzyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is a chemical compound that features a piperazine ring substituted with a 4-trifluoromethyl-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one typically involves the reaction of 4-trifluoromethyl-benzylamine with piperazine derivatives under controlled conditions. One common method includes the use of a condensation reaction where the amine group of 4-trifluoromethyl-benzylamine reacts with a carbonyl group on the piperazine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Trifluoromethyl-benzyl)-piperazin-2-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
3-(4-Trifluoromethyl-benzyl)-piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound is structurally similar but lacks the piperazine ring.
4-(Trifluoromethyl)benzenemethanamine: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is unique due to the presence of both the piperazine ring and the trifluoromethyl-benzyl group. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H13F3N2O |
---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)9-3-1-8(2-4-9)7-10-11(18)17-6-5-16-10/h1-4,10,16H,5-7H2,(H,17,18) |
InChI Key |
KRDKCMLHDORSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.